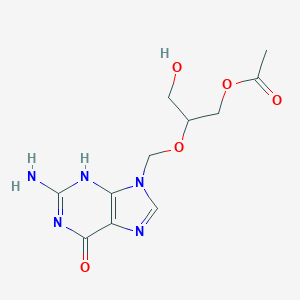

Ganciclovir mono-O-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKCCHLLFMWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333225 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88110-89-8 | |

| Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ganciclovir Mono-O-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganciclovir (B1264), a cornerstone in the management of cytomegalovirus (CMV) infections, exhibits potent antiviral activity but is hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies have been employed, leading to the development of ester derivatives such as Ganciclovir mono-O-acetate. This technical guide provides a comprehensive examination of the mechanism of action of Ganciclovir mono-O-acetate, from its enzymatic conversion to the active Ganciclovir moiety to the molecular interactions that underpin its antiviral effects. This document details the metabolic activation pathway, the inhibition of viral DNA synthesis, and the relevant experimental protocols for the evaluation of this class of antiviral agents.

Introduction

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that is highly effective against human herpesviruses, particularly cytomegalovirus (CMV).[1][2] Its clinical utility, however, is constrained by low oral bioavailability, necessitating intravenous administration for induction therapy.[3] Ganciclovir mono-O-acetate is a monoester prodrug of Ganciclovir designed to enhance its lipophilicity and, consequently, its absorption following oral administration.[4][5] This guide elucidates the multi-step mechanism through which Ganciclovir mono-O-acetate exerts its antiviral activity.

The Prodrug Activation and Metabolic Pathway

The therapeutic action of Ganciclovir mono-O-acetate is contingent upon its conversion to Ganciclovir and subsequent intracellular phosphorylation to its active triphosphate form.

Enzymatic Hydrolysis of Ganciclovir Mono-O-Acetate

Following administration, Ganciclovir mono-O-acetate is anticipated to be rapidly hydrolyzed by endogenous esterases present in the intestines, liver, and blood to yield the parent compound, Ganciclovir, and acetic acid.[6][7][8] This bioactivation is a critical first step for the drug's antiviral activity. The primary enzymes responsible for this hydrolysis are carboxylesterases.[7][8]

Intracellular Phosphorylation of Ganciclovir

Once Ganciclovir enters a CMV-infected cell, it undergoes a series of phosphorylation events to become the active antiviral agent, Ganciclovir triphosphate.[9]

-

Monophosphorylation: In CMV-infected cells, the initial and rate-limiting step is the conversion of Ganciclovir to Ganciclovir monophosphate. This reaction is preferentially catalyzed by the virus-encoded protein kinase, UL97.[10] The substrate specificity of the UL97 kinase for Ganciclovir is significantly higher than that of host cellular kinases, which accounts for the selective accumulation of the monophosphate form in infected cells.[9]

-

Diphosphorylation: Ganciclovir monophosphate is then further phosphorylated to Ganciclovir diphosphate (B83284) by cellular guanylate kinase.[9]

-

Triphosphorylation: Finally, various cellular kinases, including phosphoglycerate kinase, catalyze the formation of Ganciclovir triphosphate, the pharmacologically active moiety.[9]

The signaling pathway from the prodrug to the active triphosphate is illustrated in the diagram below.

References

- 1. Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0885224A1 - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]

- 3. Pharmacokinetic, safety, and antiviral profiles of oral ganciclovir in persons infected with human immunodeficiency virus: a phase I/II study. AIDS Clinical Trials Group, and Cytomegalovirus Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. mdpi.com [mdpi.com]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Ganciclovir Mono-O-acetate

Introduction: Ganciclovir (B1264) is a potent antiviral agent, primarily used in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] As a synthetic nucleoside analogue of 2'-deoxyguanosine, its clinical utility can be hampered by suboptimal physicochemical properties, such as limited oral bioavailability.[2][3] To overcome these limitations, prodrug strategies are employed, wherein the parent drug is chemically modified to enhance its pharmacokinetic profile. Ganciclovir mono-O-acetate is an ester prodrug of Ganciclovir designed to improve properties like lipophilicity.[2][4] This technical guide provides an in-depth overview of the synthesis and characterization of Ganciclovir mono-O-acetate for researchers, scientists, and drug development professionals.

Section 1: Synthesis of Ganciclovir Mono-O-acetate

The synthesis of Ganciclovir mono-O-acetate involves the selective acetylation of one of the hydroxyl groups on the Ganciclovir molecule. This is typically achieved by protecting the diol structure before introducing an acetylating agent, leading to a regioselective reaction. Several methods have been reported, primarily differing in the choice of solvent and acetylating reagent.

Experimental Protocol 1: Synthesis via Vinyl Acetate (B1210297)

This procedure utilizes a temporary borate (B1201080) ester protection of the hydroxyl groups to facilitate mono-acetylation.

Methodology:

-

Protection Step: Suspend Ganciclovir (1.0 eq) and triethyl borate (1.1 eq) in 2-methyltetrahydrofuran.[5] Heat the mixture to reflux for approximately 3 hours. The completion of this step can be monitored by Thin Layer Chromatography (TLC).[5]

-

Acetylation Step: Cool the reaction mixture to room temperature. Add triethylamine (B128534) (3.0 eq), followed by vinyl acetate (2.5 eq).[5][6] Stir the mixture at room temperature for 6 hours. Monitor the ratio of mono- to di-acetylated product using High-Performance Liquid Chromatography (HPLC); a typical ratio achieved is 93:5.[5][6]

-

Work-up and Purification: Cool the mixture to 0-10 °C and add ethanol (B145695) dropwise.[5][6] Stir for 3 hours at room temperature.[6] Concentrate the solvent under reduced pressure.[6] Add ethyl acetate to the residue and wash with water. The aqueous layer can be back-extracted with ethyl acetate.[6]

-

Recrystallization: Combine the organic layers, concentrate under reduced pressure, and recrystallize the resulting solid from ethanol to yield Ganciclovir mono-O-acetate as colorless crystals.[5][6]

Experimental Protocol 2: Synthesis via 1-Acetylimidazole (B1218180)

This alternative method employs a different acetylating agent but follows a similar protection-acetylation strategy.

Methodology:

-

Protection Step: Add Ganciclovir (1.0 eq) and trimethyl borate (1.2 eq) to toluene (B28343) and heat to reflux for 5 hours, monitoring for completion by TLC.[5]

-

Acetylation Step: Cool the mixture to room temperature and add triethylamine (2.0 eq), followed by 1-acetylimidazole (1.5 eq).[5] Stir at room temperature for 6 hours. An HPLC analysis is expected to show a mono- to di-acetylated product ratio of approximately 94:4.[5]

-

Work-up and Purification: Cool the reaction to 0-10 °C and slowly add methanol (B129727), followed by stirring for 2 hours at room temperature.[5] Remove the solvent under reduced pressure.[5]

-

Extraction and Recrystallization: Add ethyl acetate and wash the organic layer with water. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, concentrate, and recrystallize from ethanol to obtain the final product.[5]

Synthesis Workflow

The general workflow for the chemical synthesis and purification of Ganciclovir mono-O-acetate is depicted below.

Caption: General workflow for the synthesis and purification of Ganciclovir mono-O-acetate.

Data Presentation: Synthesis Results

| Synthesis Method | Acetylating Agent | Yield (%) | Purity (%) | Mono/Di-acetyl Ratio (HPLC) | Reference |

| Borate Protection | Vinyl Acetate | 75.2% | 99.1% | 93 / 5 | [5][6] |

| Borate Protection | 1-Acetylimidazole | 75.7% | 99.2% | 94 / 4 | [5] |

Section 2: Characterization of Ganciclovir Mono-O-acetate

Following synthesis, the identity and purity of Ganciclovir mono-O-acetate must be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White solid / Colorless crystals | [6][7] |

| Molecular Formula | C₁₁H₁₅N₅O₅ | [7] |

| Molecular Weight | 297.27 g/mol | |

| CAS Number | 88110-89-8 | [7][8] |

| Melting Point | 133.6 - 134.5 °C | [6] |

| pKa (Predicted) | 9.32 ± 0.20 | [7] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

Spectroscopic and Chromatographic Analysis

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For Ganciclovir mono-O-acetate, electrospray ionization (ESI) in positive mode is expected to show a protonated molecular ion.

-

Observed Ion: m/z 298.2 [M+H]⁺[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the precise chemical structure. These techniques verify the presence of the acetate group (a characteristic singlet in the ¹H NMR around 2 ppm) and its attachment to the primary hydroxyl position of the Ganciclovir side chain. While it is a standard characterization method, specific spectral data were not available in the consulted resources.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of Ganciclovir mono-O-acetate and for separating it from Ganciclovir, diacetylated byproducts, and other impurities.[4][5][6]

Experimental Protocol 3: HPLC Analysis Method

This protocol is adapted from methods developed for Ganciclovir and its related substances and is suitable for purity analysis.[9][10]

Methodology:

-

Column: Hypersil ODS2 (C18), 4.6 mm x 250 mm, 5 µm particle size.[9][10]

-

Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 6.0) and methanol in a 92:8 ratio.[9][10]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a DMSO/water mixture.

-

Analysis: The retention time of Ganciclovir mono-O-acetate will be distinct from that of the starting material (Ganciclovir) and the diacetate byproduct, allowing for quantification and purity assessment.

Section 3: Biological Context and Mechanism of Action

Ganciclovir mono-O-acetate is a prodrug that is inactive in its ester form. Its therapeutic effect relies on its in-vivo conversion to the active parent drug, Ganciclovir.

Metabolic Activation Pathway:

-

Hydrolysis: After administration, Ganciclovir mono-O-acetate is rapidly hydrolyzed by esterases present in the body (e.g., in the intestine and liver) to release Ganciclovir.[11]

-

First Phosphorylation: In cells infected with CMV, Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a virus-encoded protein kinase (UL97). This step is the primary reason for the drug's selectivity for infected cells.

-

Subsequent Phosphorylations: Cellular kinases in the host cell then further phosphorylate the monophosphate form to Ganciclovir diphosphate (B83284) and finally to the active Ganciclovir triphosphate.[11]

-

Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[11] This incorporation leads to the termination of DNA chain elongation, thus halting viral replication.

Caption: Metabolic activation pathway of Ganciclovir mono-O-acetate to its active triphosphate form.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganciclovir Mono-O-acetate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of high-purity monoacetyl ganciclovir - Eureka | Patsnap [eureka.patsnap.com]

- 7. Ganciclovir Mono-O-acetate [chembk.com]

- 8. Ganciclovir Mono-O-acetate | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation method of O-monoacetyl ganciclovir - Eureka | Patsnap [eureka.patsnap.com]

Ganciclovir Mono-O-Acetate: A Technical Overview of its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir (B1264) mono-O-acetate is a synthetic nucleoside analogue and a prodrug of the potent antiviral agent Ganciclovir.[1][2][3][4] As an ester derivative, it is designed to enhance the bioavailability of the parent compound.[5] Following administration, Ganciclovir mono-O-acetate is metabolized to Ganciclovir, which then exerts its antiviral activity.[1][2] This technical guide provides an in-depth overview of the antiviral spectrum of Ganciclovir, which is indicative of the activity of its mono-O-acetate prodrug upon intracellular conversion. The document details its mechanism of action, quantitative antiviral data against key herpesviruses, and a representative experimental protocol for determining antiviral efficacy.

Mechanism of Action

Ganciclovir, the active form of Ganciclovir mono-O-acetate, is a guanosine (B1672433) analogue that potently inhibits the replication of herpesviruses. Its mechanism of action is initiated by phosphorylation, a crucial step that is selectively catalyzed by viral enzymes in infected cells.

-

Initial Phosphorylation: In cells infected with Cytomegalovirus (CMV), the viral phosphotransferase UL97 phosphorylates Ganciclovir to Ganciclovir monophosphate. In cells infected with Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), this initial phosphorylation is carried out by the viral thymidine (B127349) kinase.

-

Conversion to Triphosphate: Cellular kinases subsequently convert the monophosphate form to Ganciclovir diphosphate (B83284) and then to the active Ganciclovir triphosphate.

-

Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Its incorporation leads to the termination of DNA chain elongation, thereby halting viral replication.

The selective activation of Ganciclovir in virus-infected cells contributes to its therapeutic window.

Mechanism of Action of Ganciclovir

Antiviral Spectrum and Potency

While specific quantitative data for Ganciclovir mono-O-acetate is not extensively available in the public domain, the antiviral spectrum is expected to mirror that of Ganciclovir. Studies on other ester prodrugs of Ganciclovir have demonstrated a marked increase in potency against human cytomegalovirus (HCMV), herpes simplex virus 1 (HSV-1), and herpes simplex virus 2 (HSV-2) compared to the parent drug.[6] This suggests that Ganciclovir mono-O-acetate would exhibit potent activity against a range of herpesviruses.

The following table summarizes the in vitro antiviral activity of Ganciclovir against various human herpesviruses.

| Virus Family | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Betaherpesvirinae | Human Cytomegalovirus (HCMV) | Various | 0.2 - 3.0 | [7] |

| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | Various | 0.5 - 5.0 | [6][8] |

| Herpes Simplex Virus 2 (HSV-2) | Various | 0.4 - 4.0 | [6] | |

| Varicella-Zoster Virus (VZV) | Various | 0.8 - 9.0 | [9] | |

| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | Lymphoid Cells | 0.5 - 5.0 | [4] |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50% in vitro. The values can vary depending on the viral strain, cell line, and assay conditions used.

Experimental Protocols: Plaque Reduction Assay

The plaque reduction assay is a standard method used to determine the in vitro antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Ganciclovir mono-O-acetate against a specific herpesvirus.

Materials:

-

Cells: A susceptible cell line for the virus of interest (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV).

-

Virus: A known titer of the herpesvirus strain to be tested.

-

Compound: Ganciclovir mono-O-acetate, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Media: Cell culture growth medium and maintenance medium.

-

Overlay Medium: Maintenance medium containing a gelling agent (e.g., carboxymethylcellulose or agarose) to restrict viral spread and allow for plaque formation.

-

Staining Solution: A solution to visualize the cell monolayer and plaques (e.g., crystal violet in a formalin/saline solution).

Methodology:

-

Cell Seeding: Seed the susceptible cells in multi-well plates (e.g., 6- or 12-well plates) at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a humidified CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of the Ganciclovir mono-O-acetate stock solution in maintenance medium to achieve a range of final concentrations for testing.

-

Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Addition: After the adsorption period, remove the viral inoculum and add the maintenance medium containing the different concentrations of Ganciclovir mono-O-acetate to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Overlay and Incubation: Add the overlay medium to each well. Incubate the plates at 37°C in a humidified CO₂ incubator for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

-

Plaque Visualization: After the incubation period, fix the cell monolayer with a fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet). The viable cells will stain, and the areas of viral plaques will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC₅₀ value is then determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.

Plaque Reduction Assay Workflow

Conclusion

Ganciclovir mono-O-acetate is a promising prodrug of Ganciclovir, with an expected antiviral spectrum encompassing a broad range of clinically significant herpesviruses. Its mechanism of action, relying on intracellular conversion to the active Ganciclovir triphosphate, provides a targeted approach to inhibiting viral DNA synthesis. While specific quantitative antiviral data for the mono-O-acetate form is limited in publicly accessible literature, the known potent activity of Ganciclovir serves as a strong indicator of its therapeutic potential. Further studies are warranted to fully elucidate the in vitro and in vivo antiviral profile of Ganciclovir mono-O-acetate and to establish its definitive therapeutic advantages.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Valganciclovir | CAS#:88110-89-8 | Chemsrc [chemsrc.com]

- 3. targetmol.cn [targetmol.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of strongly fluorescent tricyclic analogues of acyclovir and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Ganciclovir Mono-O-Acetate Against Cytomegalovirus (CMV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganciclovir (B1264), a cornerstone in the management of Cytomegalovirus (CMV) infections, is a potent antiviral agent.[1][2][3][4] Its utility, however, can be limited by factors such as poor oral bioavailability. To address this, various prodrug strategies have been explored, including the development of ester derivatives like Ganciclovir mono-O-acetate. This technical guide provides a comprehensive overview of the in vitro activity of Ganciclovir and its esters against CMV, with a focus on the anticipated properties of Ganciclovir mono-O-acetate. Due to a lack of specific published data for Ganciclovir mono-O-acetate's in vitro activity against CMV, this guide leverages data from the parent compound, Ganciclovir, and related ester prodrugs to provide a scientifically grounded estimation of its expected performance and testing methodologies.

Introduction to Ganciclovir and its Mono-O-Acetate Prodrug

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that exhibits potent inhibitory activity against members of the herpesvirus family, particularly human cytomegalovirus (HCMV).[1][5] It is structurally similar to acyclovir (B1169) but possesses greater activity against CMV.[4] The clinical application of Ganciclovir can be complicated by its low oral bioavailability. Ganciclovir mono-O-acetate is a prodrug of Ganciclovir, designed to enhance its pharmacokinetic profile. As an ester, it is anticipated to have improved lipophilicity, potentially leading to better membrane permeability and oral absorption, before being hydrolyzed in vivo to release the active Ganciclovir moiety.

Mechanism of Action

Ganciclovir is a prodrug that requires intracellular phosphorylation to become active.[5] The mono-O-acetate form is expected to first undergo hydrolysis to yield Ganciclovir. The subsequent mechanism of action involves a three-step phosphorylation process.

-

Initial Monophosphorylation: In CMV-infected cells, a virus-encoded protein kinase, UL97, preferentially phosphorylates Ganciclovir to Ganciclovir monophosphate.[5]

-

Diphosphorylation: Cellular guanylate kinase then converts the monophosphate form to Ganciclovir diphosphate.[5]

-

Triphosphorylation: Finally, various cellular kinases catalyze the formation of the active Ganciclovir triphosphate.[5]

Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the elongating viral DNA chain, leading to the termination of DNA synthesis.[5]

References

- 1. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganciclovir. An update of its therapeutic use in cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of ganciclovir for cytomegalovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganciclovir Mono-O-Acetate: A Technical Guide to a Ganciclovir Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Ganciclovir Delivery

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine with potent antiviral activity against human herpesviruses, particularly cytomegalovirus (CMV).[1][2] It is a critical therapeutic agent for the treatment of CMV retinitis in immunocompromised individuals, such as those with HIV/AIDS or organ transplant recipients.[1][2] The primary route of administration for induction therapy is intravenous infusion, a direct consequence of its low and variable oral bioavailability, which is reported to be between 5% and 9%. This poor oral absorption is attributed to its high polarity and low lipophilicity, which limits its passive diffusion across the intestinal epithelium. The need for long-term intravenous access presents significant challenges, including the risk of catheter-related infections and increased healthcare costs.

To overcome these limitations, the development of orally bioavailable prodrugs of Ganciclovir has been a key focus of research. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. The strategic modification of the parent drug can enhance its physicochemical properties, such as lipophilicity, to improve absorption.

Ganciclovir Mono-O-Acetate: A Prodrug Candidate

Ganciclovir mono-O-acetate is a mono-O-acetate ester derivative of Ganciclovir.[3] The addition of an acetate (B1210297) group is intended to increase the lipophilicity of the Ganciclovir molecule, thereby potentially enhancing its absorption from the gastrointestinal tract. Following absorption, the acetate group is expected to be cleaved by esterases present in the blood and tissues, releasing the active Ganciclovir.

Chemical Properties

The chemical properties of Ganciclovir mono-O-acetate are summarized in the table below.

| Property | Value |

| Chemical Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate |

| CAS Number | 88110-89-8 |

| Molecular Formula | C11H15N5O5 |

| Molecular Weight | 297.27 g/mol |

| Appearance | White to off-white powder |

| Solubility | Data not readily available |

Mechanism of Action: The Ganciclovir Pathway

As Ganciclovir mono-O-acetate is a prodrug, its antiviral activity is dependent on its conversion to Ganciclovir. The mechanism of action of Ganciclovir is well-established and involves a series of phosphorylation steps to its active triphosphate form.

-

Initial Phosphorylation: In CMV-infected cells, Ganciclovir is first phosphorylated to Ganciclovir monophosphate by the viral-encoded protein kinase, UL97. This step is crucial for the selectivity of the drug, as this enzyme is not present in uninfected cells.

-

Subsequent Phosphorylation: Cellular kinases then further phosphorylate Ganciclovir monophosphate to Ganciclovir diphosphate (B83284) and subsequently to Ganciclovir triphosphate.

-

Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it causes premature chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.

The following diagram illustrates the activation pathway of Ganciclovir.

Pharmacokinetics: A Comparative Overview

While specific pharmacokinetic data for Ganciclovir mono-O-acetate is not available in the reviewed literature, a comparison with Ganciclovir and its successful prodrug, Valganciclovir, provides a valuable context for understanding the potential advantages of a prodrug approach.

| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | Ganciclovir mono-O-acetate (Oral) |

| Bioavailability | ~5-9% | ~60% | Data Not Available |

| Cmax (at steady state) | 1.11 µg/mL (1000 mg every 8h) | Not directly comparable due to conversion | Data Not Available |

| Tmax | 1.0-2.9 h | Not directly comparable due to conversion | Data Not Available |

| Half-life (t1/2) | 3.0-7.3 h | Not directly comparable due to conversion | Data Not Available |

Data for Ganciclovir and Valganciclovir are compiled from multiple sources and may vary depending on the study population and dosing regimen.

The significantly higher bioavailability of Valganciclovir, a valyl ester prodrug of Ganciclovir, underscores the potential of the prodrug strategy to improve the oral delivery of Ganciclovir. It is hypothesized that Ganciclovir mono-O-acetate, through increased lipophilicity, could also offer improved oral absorption compared to the parent drug. However, without experimental data, this remains a theoretical advantage.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Ganciclovir mono-O-acetate and a general framework for its in vitro and in vivo evaluation.

Synthesis of Ganciclovir Mono-O-Acetate

A common method for the synthesis of Ganciclovir mono-O-acetate involves the selective acetylation of one of the hydroxyl groups of Ganciclovir.

Materials:

-

Ganciclovir

-

Trimethyl borate (B1201080)

-

Ethyl acetate

-

Water

Procedure:

-

A mixture of Ganciclovir (1.0 equivalent), trimethyl borate (1.2 equivalents), and toluene is heated to reflux for approximately 5 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) to ensure the complete reaction of the starting material.

-

After cooling to room temperature, triethylamine (2.0 equivalents) is added, followed by the addition of 1-acetylimidazole (1.5 equivalents).

-

The mixture is stirred at room temperature for about 6 hours. The ratio of monoacetylated to diacetylated product can be monitored by high-performance liquid chromatography (HPLC).

-

The reaction mixture is then cooled to 0-10°C, and methanol is slowly added.

-

The mixture is stirred at room temperature for an additional 2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with water. The aqueous layer is extracted again with ethyl acetate.

-

The combined organic layers are concentrated under reduced pressure.

-

The crude product is recrystallized from ethanol to yield Ganciclovir mono-O-acetate as a colorless crystalline solid.

In Vitro Antiviral Activity Assay (General Protocol)

Objective: To determine the 50% inhibitory concentration (IC50) of Ganciclovir mono-O-acetate against a specific virus (e.g., human CMV).

Materials:

-

Ganciclovir mono-O-acetate

-

Ganciclovir (as a control)

-

Human fibroblast cell line (e.g., MRC-5)

-

Human CMV strain (e.g., AD169)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)

-

Reagents for viral quantification (e.g., plaque reduction assay or qPCR)

Procedure:

-

Cell Seeding: Seed human fibroblast cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare a series of dilutions of Ganciclovir mono-O-acetate and Ganciclovir in cell culture medium.

-

Infection and Treatment: Infect the cells with a known multiplicity of infection (MOI) of the CMV strain. After a 1-2 hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the test compounds.

-

Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to become apparent (typically 5-7 days).

-

Assessment of Antiviral Activity:

-

Plaque Reduction Assay: Stain the cells with crystal violet and count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

-

qPCR: Extract viral DNA from the supernatant or infected cells and quantify the viral load using quantitative PCR. The IC50 is the concentration that reduces the viral DNA level by 50%.

-

-

Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the compounds to determine their effect on cell viability using an MTT or similar assay. This allows for the calculation of the selectivity index (SI = CC50/IC50).

In Vivo Efficacy Study (Hypothetical Workflow)

Objective: To evaluate the oral efficacy of Ganciclovir mono-O-acetate in an animal model of CMV infection.

Animal Model: Immunocompromised mice (e.g., SCID or cyclophosphamide-treated BALB/c mice) infected with murine cytomegalovirus (MCMV).

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Infection: Infect the mice with a standardized dose of MCMV.

-

Treatment Groups: Randomly assign the infected mice to different treatment groups:

-

Vehicle control (oral administration)

-

Ganciclovir (intraperitoneal or oral administration)

-

Ganciclovir mono-O-acetate (oral administration at various doses)

-

-

Dosing: Administer the compounds for a specified duration (e.g., 7-14 days), starting at a predetermined time post-infection.

-

Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality.

-

Efficacy Endpoints: At the end of the study, or at predetermined time points, collect organs (e.g., spleen, liver, lungs) to determine:

-

Viral Load: Quantify the viral titer in the organs by plaque assay or qPCR.

-

Histopathology: Examine tissue sections for pathological changes associated with CMV infection.

-

-

Pharmacokinetic Analysis: In a separate cohort of uninfected animals, administer single oral doses of Ganciclovir mono-O-acetate and collect blood samples at various time points to determine the plasma concentrations of both the prodrug and the released Ganciclovir. This will allow for the calculation of key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, and AUC.

Visualizations

Prodrug Conversion and Action

The following diagram illustrates the conceptual pathway of Ganciclovir mono-O-acetate from oral administration to antiviral activity.

Experimental Workflow for Prodrug Evaluation

This diagram outlines the general workflow for the synthesis and evaluation of a Ganciclovir prodrug.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ganciclovir Mono-O-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganciclovir (B1264) mono-O-acetate is a prodrug of the antiviral agent Ganciclovir, designed to enhance its oral bioavailability. This technical guide delineates the cellular uptake and metabolic activation cascade of Ganciclovir mono-O-acetate. The core mechanism involves passive diffusion into cells, followed by intracellular hydrolysis by esterases to release Ganciclovir. Subsequently, Ganciclovir is phosphorylated in a three-step process, initiated by a viral-specific kinase in infected cells, to its active triphosphate form, which inhibits viral DNA polymerase. This document provides a comprehensive overview of the metabolic pathway, detailed experimental protocols for its investigation, and quantitative data presented for comparative analysis.

Introduction

Ganciclovir is a potent antiviral drug effective against human cytomegalovirus (HCMV) infections, particularly in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability, typically ranging from 5% to 9%. To overcome this limitation, prodrug strategies have been employed, with Ganciclovir mono-O-acetate representing a logical design to improve lipophilicity and cellular permeability. This guide focuses on the cellular mechanisms that govern the uptake and metabolic conversion of this acetate (B1210297) ester prodrug into its pharmacologically active form.

Cellular Uptake and Transport

The initial step in the mechanism of action of Ganciclovir mono-O-acetate is its transport across the cell membrane. As a more lipophilic derivative of Ganciclovir, its primary mode of entry into the cell is believed to be through passive diffusion . This is in contrast to some more complex Ganciclovir prodrugs, such as the L-valyl ester Valganciclovir, which has been shown to be a substrate for peptide transporters like PEPT1 and PEPT2, significantly enhancing its absorption.[1] While Ganciclovir itself can be transported by nucleoside transporters, the acetate ester modification is likely to favor a passive transport mechanism.[2][3]

Intracellular Metabolism

Once inside the cell, Ganciclovir mono-O-acetate undergoes a critical two-stage metabolic activation process to become an effective antiviral agent.

Stage 1: Hydrolysis to Ganciclovir

The acetate ester bond of Ganciclovir mono-O-acetate is rapidly cleaved by ubiquitous intracellular esterases to yield the parent drug, Ganciclovir, and acetic acid. This hydrolytic conversion is a crucial step in the activation of the prodrug.[4]

Stage 2: Phosphorylation to Ganciclovir Triphosphate

The newly formed Ganciclovir is subsequently phosphorylated in a three-step enzymatic cascade to its active triphosphate form. This process is highly selective for virus-infected cells, which is a key factor in the drug's therapeutic index.

-

Monophosphorylation: In cells infected with HCMV, the viral-encoded protein kinase UL97 catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. This step is the primary reason for the drug's selective activity in infected cells.[5]

-

Diphosphorylation: Cellular guanylate kinase then converts Ganciclovir monophosphate to Ganciclovir diphosphate (B83284).

-

Triphosphorylation: Finally, other cellular kinases, such as phosphoglycerate kinase, complete the process by converting Ganciclovir diphosphate to the active Ganciclovir triphosphate .[6]

Ganciclovir triphosphate then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication.[5]

Signaling Pathway and Experimental Workflow Visualization

Caption: Metabolic activation of Ganciclovir mono-O-acetate.

Caption: Workflow for studying Ganciclovir mono-O-acetate.

Quantitative Data Summary

While specific quantitative data for Ganciclovir mono-O-acetate is not extensively available in the public domain, the following tables present expected parameters and comparative data for Ganciclovir and its well-characterized prodrug, Valganciclovir. These values can serve as a benchmark for experimental studies on Ganciclovir mono-O-acetate.

Table 1: Pharmacokinetic Parameters

| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | Ganciclovir mono-O-acetate (Expected) |

| Oral Bioavailability | 5-9% | ~60% | Improved over Ganciclovir |

| Cmax (mg/L) | ~1 | ~3 | Dose-dependent |

| Tmax (h) | 2-3 | 1-2 | Dose-dependent |

| Half-life (h) | ~4 | ~4 (as Ganciclovir) | ~4 (as Ganciclovir) |

Table 2: In Vitro Cellular Uptake and Metabolism

| Parameter | Cell Line | Ganciclovir | Ganciclovir mono-O-acetate (Hypothetical) |

| Uptake Mechanism | HFF | Nucleoside Transporters | Passive Diffusion |

| Apparent Permeability (Papp) | Caco-2 | Low | Moderate to High |

| Intracellular Half-life (hydrolysis) | HFF | N/A | < 1 hour |

| Metabolites Detected | HFF | GCV-MP, GCV-DP, GCV-TP | GCV, GCV-MP, GCV-DP, GCV-TP |

Detailed Experimental Protocols

Cellular Uptake Assay

Objective: To determine the rate and mechanism of Ganciclovir mono-O-acetate uptake in a relevant cell line (e.g., Human Foreskin Fibroblasts - HFFs).

Materials:

-

HFF cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Ganciclovir mono-O-acetate

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

HPLC-MS/MS system

Procedure:

-

Seed HFF cells in 12-well plates and grow to confluence.

-

Wash cells twice with pre-warmed PBS.

-

Add DMEM containing a known concentration of Ganciclovir mono-O-acetate to each well.

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to stop uptake.

-

Lyse the cells with lysis buffer and collect the lysate.

-

Analyze the concentration of Ganciclovir mono-O-acetate and Ganciclovir in the cell lysate using a validated HPLC-MS/MS method.

-

Determine the protein concentration of each lysate for normalization.

-

Calculate the uptake rate and assess for saturation kinetics to distinguish between passive and active transport.

Intracellular Metabolism Assay

Objective: To quantify the conversion of Ganciclovir mono-O-acetate to Ganciclovir and its subsequent phosphorylation products in HCMV-infected cells.

Materials:

-

HCMV-infected HFF cells

-

Ganciclovir mono-O-acetate

-

Perchloric acid

-

Potassium hydroxide

-

HPLC-MS/MS system

Procedure:

-

Infect HFF cells with HCMV at a specified multiplicity of infection (MOI).

-

At an appropriate time post-infection, incubate the cells with Ganciclovir mono-O-acetate.

-

At various time points, harvest the cells and extract the intracellular metabolites using cold 70% methanol (B129727) or perchloric acid precipitation.

-

Neutralize the acidic extracts with potassium hydroxide.

-

Analyze the cell extracts for Ganciclovir mono-O-acetate, Ganciclovir, Ganciclovir monophosphate, Ganciclovir diphosphate, and Ganciclovir triphosphate using a validated ion-pairing HPLC-MS/MS method.

-

Quantify the concentration of each metabolite over time to determine the metabolic conversion rates.

Conclusion

Ganciclovir mono-O-acetate represents a promising prodrug strategy to enhance the therapeutic efficacy of Ganciclovir. Its mechanism of action relies on efficient cellular uptake, followed by rapid intracellular hydrolysis and subsequent phosphorylation to the active antiviral agent. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and optimize the clinical potential of this and similar antiviral prodrugs. Understanding the nuances of its cellular pharmacology is paramount to its successful development and application in treating HCMV infections.

References

- 1. Transport of valganciclovir, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganciclovir permeation of the human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganciclovir transfer by human placenta and its effects on rat fetal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute bioavailability and dose proportionality of oral ganciclovir after ascending multiple doses in human immunodeficiency virus (HIV)-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

The Genesis of a Potent Antiviral: A Technical History of Ganciclovir and its Esters

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Ganciclovir (B1264), a synthetic nucleoside analogue of 2'-deoxyguanosine, stands as a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Its development marked a significant milestone in antiviral therapy. However, the clinical utility of ganciclovir was initially hampered by its poor oral bioavailability, necessitating intravenous administration. This limitation spurred the development of ganciclovir esters, prodrugs designed to enhance oral absorption and improve patient compliance. This technical guide provides a comprehensive overview of the history, development, and chemical evolution of ganciclovir and its esters, with a focus on valganciclovir (B601543), the most successful of these prodrugs.

A Historical Perspective: The Emergence of Ganciclovir

The journey of ganciclovir began in the late 1970s, spurred by the success of acyclovir, another nucleoside analogue.[1] Researchers sought to create a compound with more potent activity against CMV, a significant pathogen in immunocompromised patients, such as those with HIV/AIDS or organ transplant recipients.[1][2] In 1980, Dr. Kelvin Ogilvie at McGill University developed ganciclovir, which was subsequently patented in the same year and approved for medical use in 1988.[3][4] Preclinical studies revealed its remarkable potency against CMV, leading to its clinical development.[1] However, the low oral bioavailability of ganciclovir, estimated to be around 5-9%, presented a major clinical challenge, often requiring patients to undergo long-term intravenous therapy with the associated risks and inconveniences.[2][5] This paved the way for the exploration of prodrug strategies to improve its pharmacokinetic profile.

The Prodrug Approach: Enhancing Bioavailability through Esterification

The primary goal behind the development of ganciclovir esters was to improve its oral bioavailability. By masking the polar hydroxyl groups of the ganciclovir molecule with more lipophilic ester moieties, researchers aimed to enhance its absorption from the gastrointestinal tract. Once absorbed, these esters are designed to be rapidly hydrolyzed by endogenous esterases in the intestines and liver, releasing the active ganciclovir into the bloodstream.[6][7] This strategy led to the synthesis and evaluation of various ganciclovir esters, including fatty acid esters and amino acid esters.

Valganciclovir: The L-Valyl Ester Breakthrough

Among the various ester prodrugs of ganciclovir, the L-valyl ester, known as valganciclovir, emerged as the most clinically successful.[8] Valganciclovir utilizes amino acid transporters in the intestine for absorption, which significantly increases its uptake compared to the passive diffusion of ganciclovir.[9] This targeted absorption mechanism results in a remarkable improvement in bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and pharmacokinetics of ganciclovir and its esters.

Table 1: In Vitro Antiviral Activity (IC50 Values)

| Compound | Virus | Cell Line | IC50 (µM) | Reference(s) |

| Ganciclovir | Human Cytomegalovirus (CMV) | - | 0.08 - 14 | [10] |

| Ganciclovir | Human Cytomegalovirus (CMV) | - | Mean: 1.7 (Range: 0.2-5.3) | [11] |

| Ganciclovir | Herpes Simplex Virus-1 (HSV-1) | Vero Cells | 0.40 ± 0.02 to 1.59 ± 0.14 | [12] |

| Ganciclovir | Feline Herpesvirus-1 (FHV-1) | CRFK Cells | 5.2 | [2] |

| Elaidic acid ganciclovir (E-GCV) | Herpes Simplex Virus-1 (HSV-1, KOS strain) | Human embryonic lung fibroblasts | 0.00007 | [3] |

| Ganciclovir | Rat C6 Glioma Cells (HSV-TK transduced) | C6 Glioma | 0.06 | [13] |

| Ganciclovir | Rat C6 Glioma Cells (non-transduced) | C6 Glioma | 140 | [13] |

Table 2: Comparative Pharmacokinetics of Ganciclovir and Valganciclovir

| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | Reference(s) |

| Bioavailability | ~5-9% | ~60% | [5][8][14] |

| Cmax (after 900 mg dose) | - | 6.6 ± 1.9 mg/L | [9] |

| Tmax | - | 3.0 ± 1.0 hours | [9] |

| AUC24 (Area Under the Curve, 24h) | 28.0 ± 10.9 µg·h/mL | 46.3 ± 15.2 µg·h/mL | [5] |

Table 3: Clinical Trial Efficacy of Valganciclovir vs. Intravenous Ganciclovir for CMV Retinitis (Induction Therapy)

| Outcome | Intravenous Ganciclovir | Oral Valganciclovir | Reference(s) |

| Progression of Retinitis at Week 4 | 10.0% (7/70 patients) | 9.9% (7/71 patients) | [15] |

| Satisfactory Response to Induction Therapy | 77.0% (47/61 patients) | 71.9% (46/64 patients) | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development and evaluation of ganciclovir esters.

Synthesis of Valganciclovir Hydrochloride

The synthesis of valganciclovir typically involves the protection of the amino group of L-valine, coupling with a protected ganciclovir derivative, and subsequent deprotection. A representative protocol is as follows:

-

Preparation of (2S)-azido-3-methylbutyric acid: L-valine is converted to its corresponding α-azido acid through an azido-transfer reaction.[16]

-

Coupling with Ganciclovir: Ganciclovir is reacted with the protected L-valine derivative (e.g., (2S)-azido-3-methylbutyric acid) in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-hydroxybenzotriazole (B7725329) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[16] This step can lead to the formation of both mono- and bis-ester derivatives.

-

Partial Hydrolysis of Bis-ester (if necessary): If a significant amount of the bis-ester is formed, it can be selectively hydrolyzed to the desired mono-ester using a mild base such as N,N-diisopropylethylamine in methanol.[16]

-

Hydrogenation and Salt Formation: The azido (B1232118) group is reduced to an amino group via hydrogenation using a palladium on carbon (Pd/C) catalyst. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.[16]

Synthesis of Long-Chain Lipid Ganciclovir Esters

The synthesis of fatty acid esters of ganciclovir is generally achieved through a conventional esterification reaction.

-

Activation of Fatty Acid: The long-chain fatty acid (e.g., valeric acid, decanoic acid, tridecanoic acid) is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).[17]

-

Esterification: The activated fatty acid is added dropwise to a solution of ganciclovir in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[17] The reaction is monitored by thin-layer chromatography (TLC).

-

Purification: The resulting mono- and di-ester prodrugs are purified using flash chromatography.[17]

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

-

Cell Culture: A monolayer of a suitable host cell line (e.g., human embryonic lung fibroblasts for HCMV, Vero cells for HSV-1) is prepared in multi-well plates.[3][15]

-

Virus Inoculation: The cell monolayers are infected with a known amount of the virus.

-

Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agarose) containing serial dilutions of the test compound (e.g., ganciclovir or its ester).[15]

-

Incubation and Staining: The plates are incubated for a period sufficient for plaque formation (e.g., 7 days for CMV).[15] The cell monolayers are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

IC50 Determination: The 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of plaques by 50% compared to the virus control, is calculated.[12]

In Vivo Efficacy Study in a Murine CMV (MCMV) Model

Animal models are crucial for evaluating the in vivo efficacy of antiviral agents.

-

Animal Model: Immunocompromised mice (e.g., BALB/c mice immunosuppressed with Friend retrovirus complex or severe combined immunodeficient (SCID) mice) are often used as they are more susceptible to MCMV infection.[1][18]

-

Virus Infection: Mice are infected with a lethal or sub-lethal dose of MCMV.[1][19]

-

Drug Administration: Treatment with ganciclovir or its ester is initiated at a specific time point post-infection (e.g., 24 hours) and administered for a defined period (e.g., 5-10 days) via a specific route (e.g., intraperitoneally or orally).[1][3]

-

Efficacy Assessment: The efficacy of the treatment is evaluated based on parameters such as survival rate, reduction in viral titers in various organs (spleen, liver, lungs), and improvement in clinical signs.[1][19]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate key aspects of ganciclovir ester development and mechanism of action.

Caption: Metabolic activation and mechanism of action of Ganciclovir.

Caption: General workflow for the synthesis of Valganciclovir.

Caption: Workflow for an in vivo efficacy study of a Ganciclovir ester.

Conclusion

The development of ganciclovir and its subsequent ester prodrugs, most notably valganciclovir, represents a significant advancement in antiviral therapy. The journey from a potent but poorly bioavailable intravenous drug to a convenient and effective oral therapy exemplifies the power of medicinal chemistry and prodrug design. This technical guide has provided a comprehensive overview of the history, development, and key experimental methodologies that have underpinned the success of ganciclovir esters. The data presented clearly demonstrate the improved pharmacokinetic profile and clinical efficacy of valganciclovir, solidifying its role as a first-line agent in the management of CMV infections. Future research in this area may focus on the development of new ganciclovir esters with even more favorable properties or the exploration of novel delivery systems to further enhance therapeutic outcomes.

References

- 1. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Ganciclovir Transiently Attenuates Murine Cytomegalovirus-Associated Renal Allograft Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anmfonline.org [anmfonline.org]

- 8. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valganciclovir in adult solid organ transplant recipients: pharmacokinetic and pharmacodynamic characteristics and clinical interpretation of plasma concentration measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmda.go.jp [pmda.go.jp]

- 11. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced cytotoxicity of antiviral drugs mediated by adenovirus directed transfer of the herpes simplex virus thymidine kinase gene in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of maternal treatment with cyclic HPMPC in the guinea pig model of congenital cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Treatment of murine cytomegalovirus infections in severe combined immunodeficient mice with ganciclovir, (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine, interferon, and bropirimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Ganciclovir Mono-O-Acetate: An In-Depth Technical Guide for Herpesvirus Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganciclovir (B1264), a cornerstone in the treatment of herpesvirus infections, particularly cytomegalovirus (CMV), has spurred the development of various derivatives to enhance its therapeutic profile. Among these, Ganciclovir Mono-O-Acetate emerges as a compound of interest for researchers exploring novel antiviral strategies. This technical guide provides a comprehensive overview of Ganciclovir Mono-O-Acetate, consolidating available data on its synthesis, mechanism of action, and potential applications in herpesvirus research. While direct experimental data on the mono-O-acetate form is limited, this paper extrapolates from the extensive knowledge of ganciclovir and its other ester prodrugs to provide a foundational resource for scientists in the field.

Introduction to Ganciclovir and its Ester Prodrugs

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that potently inhibits the replication of herpesviruses. Its clinical utility, however, is hampered by poor oral bioavailability. This limitation has driven the exploration of prodrug strategies, leading to the development of ester derivatives designed to improve pharmacokinetic properties. The addition of an acetate (B1210297) group to form Ganciclovir Mono-O-Acetate is a logical progression in this line of research, aiming to enhance lipophilicity and potentially cellular uptake.

Synthesis of Ganciclovir Mono-O-Acetate

The synthesis of Ganciclovir Mono-O-Acetate can be achieved through several chemical routes. A common approach involves the selective acylation of ganciclovir. One documented method involves the reaction of triacetyl ganciclovir with an organic weak base in the presence of water, followed by purification. Another described method involves the use of 1-acetylimidazole (B1218180) with ganciclovir in the presence of a borate (B1201080) intermediate.

Table 1: Summary of a Reported Synthesis Method for O-Monoacetylganciclovir

| Step | Reagents and Conditions | Outcome |

| 1 | Triacetyl ganciclovir, organic weak base (e.g., pyridine), water (10:30:1 weight ratio) | Hydrolysis of triacetyl ganciclovir to monoacetyl ganciclovir. |

| 2 | Heat to 70-80°C, maintain until reaction completion. | Completion of the hydrolysis reaction. |

| 3 | Heat and decompress to evaporate the organic weak base. | Removal of the solvent. |

| 4 | Add ethyl acetate, stir for crystallization. | Crystallization of the product. |

| 5 | Centrifugal drying. | Isolation of O-monoacetylganciclovir. |

Mechanism of Action

Ganciclovir Mono-O-Acetate is expected to act as a prodrug of ganciclovir. Upon entering a cell, it is anticipated that cellular esterases will hydrolyze the acetate group, releasing the active ganciclovir. The subsequent mechanism of action follows the well-established pathway of ganciclovir:

-

Viral Kinase-Mediated Monophosphorylation: In herpesvirus-infected cells, a virus-encoded protein kinase (e.g., UL97 in CMV or thymidine (B127349) kinase in HSV) preferentially phosphorylates ganciclovir to ganciclovir monophosphate. This initial step is crucial for the drug's selectivity.

-

Cellular Kinase-Mediated Di- and Triphosphorylation: Host cell kinases then further phosphorylate ganciclovir monophosphate to its diphosphate (B83284) and ultimately its active triphosphate form (GCV-TP).

-

Inhibition of Viral DNA Polymerase: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the elongating viral DNA chain by the viral DNA polymerase.

-

Chain Termination: Incorporation of GCV-TP into the viral DNA leads to the termination of DNA elongation, thereby halting viral replication.

Caption: Mechanism of action of Ganciclovir Mono-O-Acetate.

Antiviral Activity and Efficacy

Table 2: In Vitro Antiviral Activity of Ganciclovir and a Related Ester Prodrug Against Herpesviruses

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Ganciclovir | Feline Herpesvirus-1 | Crandall-Rees Feline Kidney | 5.2 | |

| Ganciclovir | HSV-2 (G) | HEL | 0.0064 | |

| Ganciclovir Elaidic Acid Ester | HSV-1 (KOS) | Human Embryonic Lung | 0.00007 | |

| Ganciclovir | HSV-1 (KOS) | Human Embryonic Lung | ~0.002-0.004 |

Note: Data for Ganciclovir Mono-O-Acetate is not available and is a key area for future research.

Experimental Protocols

Researchers investigating Ganciclovir Mono-O-Acetate can adapt established protocols for ganciclovir and other antiviral compounds.

Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Culture: Plate susceptible host cells (e.g., human embryonic lung fibroblasts for HCMV, Vero cells for HSV) in multi-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a standardized amount of the target herpesvirus for a defined adsorption period (e.g., 1-2 hours).

-

Compound Treatment: Remove the virus inoculum and add a maintenance medium containing serial dilutions of Ganciclovir Mono-O-Acetate. Include a positive control (ganciclovir) and a negative control (no drug).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed host cells in a 96-well plate and allow them to attach overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of Ganciclovir Mono-O-Acetate for a period equivalent to the antiviral assay (e.g., 3-7 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/EC50.

Caption: Experimental workflow for evaluating Ganciclovir Mono-O-Acetate.

Future Directions and Research Opportunities

The study of Ganciclovir Mono-O-Acetate presents several avenues for future research:

-

Quantitative Antiviral Profiling: A critical next step is to determine the EC50 and CC50 values of Ganciclovir Mono-O-Acetate against a broad panel of herpesviruses, including drug-resistant strains.

-

Pharmacokinetic Studies: In vivo studies are necessary to evaluate the oral bioavailability, tissue distribution, and metabolic fate of Ganciclovir Mono-O-Acetate compared to ganciclovir.

-

Efficacy in Animal Models: Assessing the therapeutic efficacy of Ganciclovir Mono-O-Acetate in established animal models of herpesvirus infections will be crucial to validate its potential as a clinical candidate.

-

Formulation Development: Research into optimizing formulations of Ganciclovir Mono-O-Acetate for oral or topical delivery could further enhance its therapeutic utility.

Conclusion

Ganciclovir Mono-O-Acetate represents a promising, yet understudied, derivative of ganciclovir for herpesvirus research. Based on the improved efficacy of other ganciclovir esters, it is reasonable to hypothesize that the mono-O-acetate form may offer advantages in terms of antiviral potency and pharmacokinetic properties. This technical guide provides a foundational framework for researchers to design and execute studies that will elucidate the full potential of this compound in the ongoing effort to develop more effective anti-herpesvirus therapies. The detailed protocols and conceptual workflows presented herein are intended to facilitate and guide these future investigations.

An In-depth Technical Guide to the Enzymatic Conversion of Ganciclovir Mono-O-acetate

For Researchers, Scientists, and Drug Development Professionals

Ganciclovir (B1264) (GCV), a synthetic nucleoside analogue of 2'-deoxy-guanosine, is a potent antiviral agent used in the treatment of cytomegalovirus (CMV) infections. However, its clinical utility is hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies are employed, wherein Ganciclovir is chemically modified to enhance its pharmacokinetic properties. Ganciclovir mono-O-acetate is one such ester prodrug, designed to be converted into the active Ganciclovir molecule by endogenous enzymes in vivo.

This technical guide provides a comprehensive overview of the enzymatic conversion of Ganciclovir mono-O-acetate to Ganciclovir. It details the experimental protocols for inducing and analyzing this conversion, presents relevant quantitative data from analogous compounds, and visualizes the underlying processes and workflows. While specific kinetic data for the mono-O-acetate form is not extensively published, this guide synthesizes information from closely related Ganciclovir and Acyclovir ester prodrugs to provide a robust framework for research and development.

Enzymatic Hydrolysis Pathway

The core of the prodrug strategy lies in the predictable enzymatic cleavage of the ester bond. Esterases, a ubiquitous class of hydrolase enzymes, catalyze the hydrolysis of the acetate (B1210297) group from the Ganciclovir mono-O-acetate molecule, releasing the active Ganciclovir drug and acetic acid. This bioconversion is critical for the therapeutic efficacy of the prodrug.

Experimental Protocols

Detailed methodologies are essential for the accurate study of enzymatic conversion. The following protocols are synthesized from established methods for analyzing Ganciclovir prodrugs and other nucleoside analogue esters.[1][2][3]

In Vitro Enzymatic Hydrolysis Assay

This protocol describes a representative procedure for evaluating the conversion of Ganciclovir mono-O-acetate in the presence of a model esterase, such as Porcine Liver Esterase (PLE).

Materials:

-

Ganciclovir mono-O-acetate

-

Porcine Liver Esterase (PLE) suspension (or other suitable esterase, e.g., Pseudomonas species lipase)[1]

-

Phosphate (B84403) Buffer (0.2 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trichloroacetic Acid (TCA) or Perchloric Acid for reaction quenching

-

Incubator or water bath set to 37°C

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Substrate Preparation: Prepare a stock solution of Ganciclovir mono-O-acetate (e.g., 10 mM) in a minimal amount of a suitable organic solvent (like DMSO) and dilute to the final working concentration (e.g., 100 µM) with 0.2 M phosphate buffer (pH 7.4).

-

Enzyme Preparation: Prepare a working solution of Porcine Liver Esterase (e.g., 10 units/mL) in cold phosphate buffer immediately before use.

-

Reaction Initiation: In a microcentrifuge tube, pre-warm 900 µL of the substrate solution at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the PLE working solution to the substrate solution. Vortex gently to mix. The final volume is 1 mL.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 100 µL of 10% TCA or cold acetonitrile) to precipitate the enzyme and stop the reaction.

-

Sample Processing: Vortex the quenched sample vigorously for 30 seconds, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for analysis as described in Protocol 2.2.

-

Control Reactions: Prepare control samples, including a substrate-only control (no enzyme) to measure non-enzymatic hydrolysis and an enzyme-only control (no substrate) to serve as a baseline for the chromatogram.

HPLC Method for Quantification

This protocol outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous separation and quantification of the prodrug (Ganciclovir mono-O-acetate) and the active drug (Ganciclovir). This method is adapted from various validated assays for Ganciclovir and its prodrugs.[2][4][5]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

-

Column: C18 reversed-phase column (e.g., Inertsil ODS, 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of 0.05 M ammonium (B1175870) acetate buffer (pH 6.5) and acetonitrile (e.g., 98:2 v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Internal Standard (Optional but Recommended): Acyclovir can be used as an internal standard.[6]

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards for both Ganciclovir and Ganciclovir mono-O-acetate in the reaction buffer, ranging from the limit of quantification (LOQ) to the maximum expected concentration.

-

Process these standards in the same manner as the experimental samples (including the quenching step) to account for any matrix effects.

-

Sample Analysis: Inject the processed samples and standards into the HPLC system.

-

Data Acquisition: Record the chromatograms and integrate the peak areas for Ganciclovir mono-O-acetate, Ganciclovir, and the internal standard (if used).

-